Dichloronickel;1,2-dimethoxyethane

Air-stable precatalyst Nickel catalysis Cross-coupling

Procure NiCl₂(dme) as the preferred Ni(II) precatalyst when glovebox infrastructure is unavailable. The labile DME ligand confers critical organosolubility, enabling homogeneous cross-couplings with benchtop setup. Distinguish from anhydrous NiCl₂ by months-long air stability and from NiCl₂•6H₂O by superior solubility. Ideal for modular ligand screening and amidation protocols requiring 110°C toluene conditions.

Molecular Formula C4H10Cl2NiO2
Molecular Weight 219.72 g/mol
CAS No. 29046-78-4
Cat. No. B1356937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloronickel;1,2-dimethoxyethane
CAS29046-78-4
Molecular FormulaC4H10Cl2NiO2
Molecular Weight219.72 g/mol
Structural Identifiers
SMILESCOCCOC.Cl[Ni]Cl
InChIInChI=1S/C4H10O2.2ClH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
InChIKeyOCMNCWNTDDVHFK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloronickel;1,2-dimethoxyethane (CAS 29046-78-4): Procurement-Grade NiCl₂(dme) for Organometallic Synthesis and Cross-Coupling


Dichloronickel;1,2-dimethoxyethane, commonly abbreviated as NiCl₂(dme) or NiCl₂•glyme, is a coordination complex with the molecular formula C₄H₁₀Cl₂NiO₂ and a molecular weight of 219.72 g/mol [1]. The compound consists of a nickel(II) center coordinated by two chloride ligands and a bidentate 1,2-dimethoxyethane (DME) ligand that confers organosolubility critical for homogeneous catalysis [2]. Commercially available with purity specifications typically ≥95–98%, NiCl₂(dme) serves as a widely utilized Ni(II) precatalyst precursor in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings, as well as in the preparation of pincer complexes and catalytic systems for ethylene oligomerization .

Why Generic Substitution of NiCl₂(dme) (CAS 29046-78-4) Fails in Catalytic Workflows


Procurement decisions in nickel-catalyzed synthesis cannot treat all Ni(II) salts as interchangeable commodities. NiCl₂(dme) occupies a distinct performance niche relative to anhydrous NiCl₂, NiCl₂•6H₂O, Ni(cod)₂, and Ni(acac)₂, each differing materially in air stability, organic solvent solubility, cost profile, and catalytic activity in specific transformations . For instance, the DME adduct provides markedly improved solubility in organic media compared to the hexahydrate, which is essential for homogeneous catalysis, while offering superior air stability relative to the air-sensitive Ni(0) source Ni(cod)₂ [1]. The labile nature of the DME ligand further distinguishes this precatalyst, enabling facile ligand exchange under mild conditions—a property that directly impacts catalyst activation kinetics and, consequently, reaction yields [2].

Quantitative Comparative Evidence for NiCl₂(dme) (CAS 29046-78-4) Versus Analogous Nickel Sources


Air Stability of NiCl₂(dme) vs. Ni(cod)₂: Months vs. Minutes

NiCl₂(dme) remains air-stable as a solid for months, enabling benchtop handling without glovebox infrastructure. In contrast, Ni(cod)₂—the most common Ni(0) source—is highly air- and moisture-sensitive, requiring rigorous inert-atmosphere techniques . This difference has been quantified in a direct comparative study from Pfizer researchers, who noted that NiCl₂(dme) 'is stable for months in air as a solid,' while Ni(cod)₂ demands glovebox conditions for reliable performance .

Air-stable precatalyst Nickel catalysis Cross-coupling

Comparative Catalytic Activity: NiCl₂ vs. NiCl₂(dppe) in Direct Amidation

In a systematic comparative study of nickel catalysts for direct amidation of phenylacetic acid with benzylamine in toluene at 110°C, NiCl₂ demonstrated catalytic activity superior to that of NiCl₂(dppe) [1]. The relative catalytic activity ranking established experimentally was: NiCl₂ > DPPE·NiCl₂ > (CH₃COO)₂Ni > Ni(acac)₂ > DPPP·NiCl₂ > NiCl₂(PPh₃)₂ > NiCl₂·6H₂O > none [1]. This head-to-head comparison establishes that the DME-free NiCl₂ (anhydrous) can outperform its diphosphine-ligated analog in this specific transformation.

Direct amidation Nickel catalysis Amide synthesis

Yield Performance of NiCl₂(dme) in Combination with Phosphine Ligands vs. NiCl₂(dppe) Preformed Complex

NiCl₂(dme) enables modular ligand screening in cross-coupling optimization. When paired with various phosphine ligands in a Negishi-type coupling reaction, NiCl₂(dme) combined with DPEphos yielded 42%, with dppf yielded 55%, and with PPh₃ yielded 50% product yield, compared to 77% for the preformed NiCl₂(dppe) complex under identical conditions [1]. This demonstrates that while the preformed complex provides higher yield in this specific transformation, NiCl₂(dme) offers a flexible platform for identifying alternative ligand combinations with moderate-to-good activity.

Cross-coupling Negishi coupling Ligand optimization

NiCl₂(dme) as Dual-Function Electrolyte Additive in Li–S Batteries: DFT-Established Cyclic Adsorption and Catalysis

First-principles DFT calculations demonstrate that NiCl₂-DME functions as a dual-function electrolyte additive in lithium–sulfur batteries, capable of cyclically adsorbing soluble lithium polysulfides (LiPSs) and catalytically accelerating their conversion . The study shows that NiCl₂-DME effectively adsorbs LiPSs in the electrolyte; upon conversion to S₈ during charge–discharge cycling, NiCl₂ separates from Li₂Sₙ and recombines with DME, achieving cyclic adsorption . Additionally, when adsorbed to Li₂Sₙ, the Li–S bond length elongates, reducing activation energy and accelerating conversion kinetics while suppressing Li₂S/Li₂S₂ electrode deposition .

Lithium-sulfur batteries Electrolyte additive Polysulfide shuttle suppression

Validated Research and Industrial Application Scenarios for NiCl₂(dme) (CAS 29046-78-4)


Nickel-Catalyzed Cross-Coupling Method Development Requiring Benchtop-Stable Precatalyst

For synthetic chemistry laboratories developing Suzuki-Miyaura, Negishi, Kumada, or amination protocols, NiCl₂(dme) is the preferred Ni(II) precatalyst when air-free glovebox infrastructure is unavailable or impractical. The compound's months-long air stability as a solid enables benchtop weighing and reaction setup without inert-atmosphere handling, dramatically reducing workflow complexity and capital investment compared to Ni(cod)₂-based protocols .

Direct Amidation of Carboxylic Acids for Amide Bond Formation

In direct amidation reactions where nickel-catalyzed coupling of carboxylic acids with amines is required, NiCl₂(dme) or its anhydrous NiCl₂ precursor offers superior catalytic activity compared to preformed diphosphine complexes such as NiCl₂(dppe), as established by comparative activity ranking studies . Procurement should favor the DME adduct for optimal organic solvent solubility while maintaining high catalytic performance in toluene at elevated temperatures (110°C).

Modular Ligand Screening for Cross-Coupling Optimization

When optimizing cross-coupling reactions requiring phosphine ligand screening, NiCl₂(dme) provides a modular platform for in situ complex formation. The labile DME ligand facilitates facile ligand exchange, enabling systematic evaluation of ligand effects on yield. As demonstrated in Negishi-type couplings, NiCl₂(dme) combined with dppf yields 55% product, with PPh₃ yields 50%, and with DPEphos yields 42% under identical conditions, compared to 77% for the preformed NiCl₂(dppe) complex . Laboratories engaged in methodology development should procure NiCl₂(dme) for its flexibility in identifying optimal ligand-metal combinations.

Electrolyte Additive Research in Lithium–Sulfur Battery Systems

For energy materials research focused on mitigating polysulfide shuttle effects in Li–S batteries, NiCl₂(dme) warrants investigation as a dual-function electrolyte additive based on first-principles DFT predictions . The compound is computationally established to cyclically adsorb soluble lithium polysulfides and catalytically activate Li–S bonds, accelerating conversion kinetics while suppressing insulating Li₂S/Li₂S₂ deposition on electrodes. Procurement of high-purity NiCl₂(dme) is indicated for experimental validation studies in this emerging application area.

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